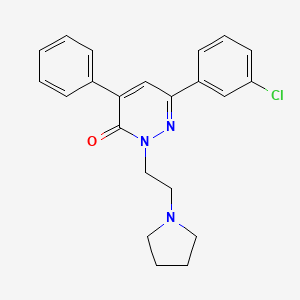
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antimicrobial and anticancer properties
Preparation Methods
The synthesis of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the desired compound . The reaction conditions typically involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of essential cellular processes and ultimately leads to cell death.
Comparison with Similar Compounds
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
methyl N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C8H9N3O5/c1-5(9-10-8(12)15-2)6-3-4-7(16-6)11(13)14/h3-4H,1-2H3,(H,10,12)/b9-5+ |
InChI Key |
QAXUHZRUJQOXFI-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
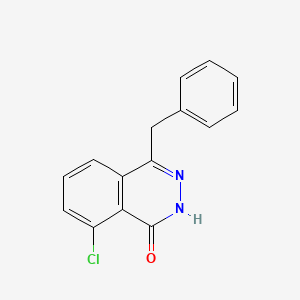
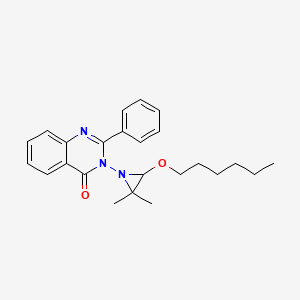
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
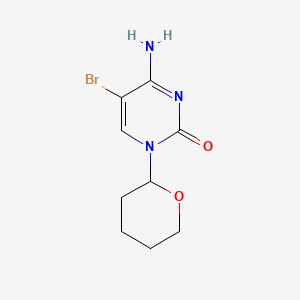
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
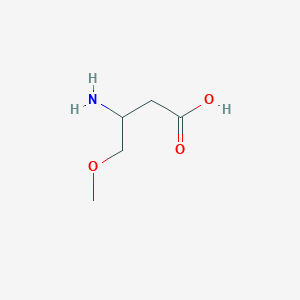

![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
